2-Sulfoisonicotinic acid

Beschreibung

BenchChem offers high-quality 2-Sulfoisonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Sulfoisonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

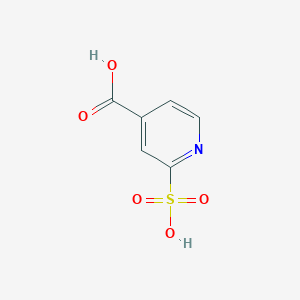

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-sulfopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5S/c8-6(9)4-1-2-7-5(3-4)13(10,11)12/h1-3H,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSRSBHZDGBYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376493 | |

| Record name | 2-Sulfoisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18616-07-4 | |

| Record name | 2-Sulfoisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-Sulfoisonicotinic Acid (CAS 18616-07-4)

[1][2][3]

Executive Summary & Chemical Identity

2-Sulfoisonicotinic acid (CAS 18616-07-4), systematically known as 2-sulfopyridine-4-carboxylic acid , is a bifunctional pyridine derivative characterized by the presence of a strong sulfonic acid group at the C2 position and a carboxylic acid at the C4 position.[1][2][3] This unique substitution pattern imparts high polarity, strong acidity, and versatile coordination geometry, making it a critical scaffold in the synthesis of Metal-Organic Frameworks (MOFs), proton-conducting materials, and pharmaceutical intermediates.

Unlike its mercapto analog (2-mercaptoisonicotinic acid), the sulfo derivative is chemically stable against further oxidation, providing a robust "hard" oxygen-donor ligand for lanthanide and transition metal coordination.

Physicochemical Profile[1][4][5][6][7][8]

| Property | Data | Note |

| CAS Number | 18616-07-4 | Verified Identity |

| IUPAC Name | 2-Sulfopyridine-4-carboxylic acid | Also: 2-Sulfoisonicotinic acid |

| Formula | C₆H₅NO₅S | |

| Molecular Weight | 203.17 g/mol | |

| SMILES | OC(=O)c1cc(S(=O)(=O)O)nc1 | |

| Acidity (pKa) | pKa₁ ~ -1.0 (SO₃H)pKa₂ ~ 3.5 (COOH)pKa₃ ~ 5.0 (Py-N) | Estimated based on functional group additivity.[4][5] |

| Solubility | High in H₂O, DMSO, DMFLow in non-polar solvents | Due to ionic sulfonate character. |

| Appearance | White to off-white crystalline powder | Hygroscopic nature common. |

Synthesis & Production Methodologies

The synthesis of 2-sulfoisonicotinic acid is most reliably achieved through the oxidative desulfurization of 2-mercaptoisonicotinic acid (2-thioisonicotinic acid). This route is preferred over direct sulfonation of isonicotinic acid, which typically yields the 3-sulfo isomer due to electrophilic substitution rules on the deactivated pyridine ring.

Mechanistic Pathway

The transformation involves the oxidation of the exocyclic sulfur from the thiol/thione state (

Figure 1: Synthetic pathway from chloropyridine precursor to the target sulfonic acid.

Experimental Protocol: Oxidative Synthesis

Objective: Conversion of 2-mercaptoisonicotinic acid to 2-sulfoisonicotinic acid.

Reagents:

-

2-Mercaptoisonicotinic acid (1.0 eq)

-

Hydrogen Peroxide (30% aq., 5.0 eq)

-

Acetic Acid (Glacial, Solvent)

-

Sodium Tungstate (Na₂WO₄, 1 mol% - Catalyst)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, suspend 2-mercaptoisonicotinic acid (10 mmol) in glacial acetic acid (20 mL).

-

Catalyst Addition: Add catalytic sodium tungstate (0.1 mmol). This accelerates the oxidation of the intermediate sulfinic acid to sulfonic acid.

-

Oxidation: Dropwise add hydrogen peroxide (50 mmol) over 30 minutes. Caution: Exothermic reaction. Maintain temperature below 60°C during addition.

-

Reflux: Heat the mixture to 70-80°C for 4 hours. The suspension should clarify as the highly soluble sulfonic acid forms.

-

Workup:

-

Cool the solution to room temperature.

-

Concentrate under reduced pressure to remove excess acetic acid and water.

-

Purification: Recrystallize the residue from a minimal amount of water or water/ethanol mixture.

-

-

Characterization: Verify product via IR (distinct S=O bands at ~1050 and 1200 cm⁻¹) and ¹H-NMR (downfield shift of pyridine protons relative to thiol precursor).

Applications in Research & Development

Coordination Chemistry & MOFs

2-Sulfoisonicotinic acid is a "non-innocent" ligand in crystal engineering. It offers three distinct binding sites:

-

Carboxylate (Hard Donor): Bridges metal centers (e.g., Zn²⁺, Cu²⁺) to form secondary building units (SBUs).

-

Sulfonate (Hard Donor): Acts as a weak bridging ligand or charge-balancing anion, often creating hydrophilic channels within the pore structure.

-

Pyridine Nitrogen (Borderline Donor): Facilitates directional binding.

Utility: This ligand is particularly valuable for synthesizing proton-conducting MOFs . The free sulfonic acid groups, if uncoordinated, line the pores of the framework, facilitating Grotthuss mechanism proton transport under humid conditions.

Pharmaceutical Isosterism

In drug design, the 2-sulfo group serves as a highly polar, ionizable surrogate for carboxylates or tetrazoles. It increases aqueous solubility and alters the pharmacokinetics of the parent isonicotinic acid scaffold. It is investigated as an intermediate for sulfonylurea derivatives and sulfonamide antibiotics.

Safety & Handling (MSDS Summary)

Signal Word: DANGER

| Hazard Class | Statement | Precaution |

| Skin Corr.[6] 1B | Causes severe skin burns and eye damage. | Wear nitrile gloves and face shield. |

| Eye Dam. 1 | Causes serious eye damage. | Rinse cautiously with water for 15 min. |

| Met. Corr. 1 | May be corrosive to metals. | Store in glass or polyethylene containers. |

Storage: Hygroscopic. Store in a desiccator under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption, which can lead to caking and inaccurate weighing.

References

-

PubChem Compound Summary. (2025). 2-Sulfanylpyridine-4-carboxylic acid (Precursor Data).[7] National Center for Biotechnology Information. Link

-

Matrix Fine Chemicals. (2025). Product Catalog: 2-Sulfopyridine-4-carboxylic acid (CAS 18616-07-4).[1][3][7]Link

-

ChemicalBook. (2025). 2-Mercaptoisonicotinic acid and Derivatives.Link

-

GuideChem. (2025). Supplier Database for Pyridine Sulfonic Acids.Link

Sources

- 1. 2-磺基异烟酸 CAS#: 18616-07-4 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]

- 2. 18616-07-4 CAS Manufactory [m.chemicalbook.com]

- 3. CAS#18616-07-4|2-SULFOPYRIDINE-4-CARBOXYLIC ACID|RG129744|2-»ÇËáßÁà¤-4-ôÈËá|2-»ÇËáßÁà¤-4-ôÈËá-ÉîÛÚÊÐÈð¼ªÌØÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [haoreagent.com]

- 4. Component: nicotinic | Chemical Suppliers [chemical-suppliers.eu]

- 5. prepchem.com [prepchem.com]

- 6. echemi.com [echemi.com]

- 7. 2-SULFOISONICOTINIC ACID CAS#: 18616-07-4 • ChemWhat | پایگاه داده مواد شیمیایی و بیولوژیکی [chemwhat.ir]

An In-depth Technical Guide to 2-Sulfopyridine-4-Carboxylic Acid and Its Analogs: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-sulfopyridine-4-carboxylic acid, a bifunctional heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited publicly available data on this specific molecule (CAS 18616-07-4), this document establishes a foundational understanding by examining its structural characteristics, predicted chemical properties, and plausible synthetic routes. To provide practical, field-proven insights, we draw extensively from data on the closely related and better-documented analog, 2-sulfanylpyridine-4-carboxylic acid (CAS 18616-05-2). The guide covers expected spectroscopic signatures for structural elucidation, discusses the reactivity of the key functional groups, and explores its potential as a versatile building block in coordination chemistry and targeted organic synthesis.

Introduction and Structural Clarification

The precise identity of substituted pyridine carboxylic acids is critical for reproducible research. The topic of this guide, 2-sulfopyridine-4-carboxylic acid , features a sulfonic acid (-SO₃H) group at the C2 position and a carboxylic acid (-COOH) group at the C4 position of the pyridine ring. It is crucial to distinguish this compound from its thiol analog, 2-sulfanylpyridine-4-carboxylic acid (also known as 2-mercaptopyridine-4-carboxylic acid), which contains a sulfhydryl (-SH) group at the C2 position.

While both compounds are structurally similar, the difference in the oxidation state of the sulfur atom dramatically alters their chemical properties, such as acidity, nucleophilicity, and coordination behavior.

-

2-Sulfopyridine-4-carboxylic acid (Target Compound)

-

2-Sulfanylpyridine-4-carboxylic acid (Analog for Reference)

This guide will focus on the sulfonic acid derivative while using experimental data from the sulfanyl analog to infer and explain underlying chemical principles where direct data is unavailable.

Physicochemical Properties and Structural Insights

Predicting the behavior of a molecule in a research setting begins with understanding its fundamental properties.

Table 1: Comparison of Physicochemical Properties

| Property | 2-Sulfopyridine-4-carboxylic acid (Predicted/Theoretical) | 2-Sulfanylpyridine-4-carboxylic acid (Experimental/Computed) | Rationale for Differences |

| Molecular Formula | C₆H₅NO₅S[1] | C₆H₅NO₂S[2] | Presence of three oxygen atoms in the sulfo group vs. none in the sulfanyl group. |

| Molecular Weight | 203.17 g/mol [1] | 155.18 g/mol [2] | Higher mass due to the additional oxygen atoms. |

| Acidity (pKa) | pKa₁ (-SO₃H) < 1; pKa₂ (-COOH) ~3-4; pKa₃ (pyridinium) ~1-2 | pKa₁ (-COOH) ~4-5; pKa₂ (-SH) ~9-10; pKa₃ (pyridinium) ~1-2 | The sulfonic acid group is a very strong acid. The electron-withdrawing sulfo group also increases the acidity of the carboxylic acid and the pyridinium proton compared to the less withdrawing sulfanyl group. |

| Solubility | High in polar solvents (water, DMSO, DMF); Low in nonpolar solvents. | Moderately soluble in polar solvents; solubility is pH-dependent. | The highly polar sulfonic acid group promotes strong hydrogen bonding with water and other polar solvents. |

| Reactivity | Sulfonic acid group is a stable, strong acid and a poor nucleophile. Carboxylic acid undergoes typical derivatization. Pyridine nitrogen is a weak base and coordination site. | Sulfanyl group is a potent nucleophile and can be easily oxidized. Carboxylic acid undergoes typical derivatization. Pyridine can exist in the pyridone tautomeric form. | The -SO₃H group is the conjugate base of a strong acid, making it a poor leaving group unless activated. The -SH group is a much better nucleophile and readily participates in S-alkylation or disulfide bond formation. |

Synthesis and Purification: A Mechanistic Approach

Proposed Synthetic Workflow

The most direct approach involves the sulfonation of a protected isonicotinic acid derivative. The causality behind this multi-step process is rooted in controlling regioselectivity and protecting reactive functional groups.

Caption: Proposed synthetic workflow for 2-sulfopyridine-4-carboxylic acid.

Step-by-Step Experimental Rationale

-

Protection of the Carboxylic Acid:

-

Protocol: Isonicotinic acid is converted to its methyl ester (methyl isonicotinate) by reacting with thionyl chloride (SOCl₂) followed by methanol.

-

Causality: The carboxylic acid is highly deactivating and would interfere with electrophilic aromatic substitution (sulfonation). Converting it to an ester protects it and makes it less deactivating, facilitating the subsequent sulfonation step.

-

-

Activation of the Pyridine Ring:

-

Protocol: The methyl isonicotinate is oxidized to its N-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

-

Causality: The pyridine ring is electron-deficient and generally resistant to electrophilic substitution. The N-oxide functionality is strongly activating, donating electron density into the ring and making the C2 and C6 positions susceptible to electrophilic attack.

-

-

Regioselective Sulfonation:

-

Protocol: The N-oxide intermediate is heated with fuming sulfuric acid (oleum).

-

Causality: This is the key electrophilic aromatic substitution step. The N-oxide directs the incoming electrophile (SO₃) to the C2 position. The harsh conditions are necessary to achieve sulfonation on the moderately activated ring.

-

-

Deprotection and Isolation:

-

Protocol: The resulting product is subjected to acidic hydrolysis to convert the methyl ester back to the carboxylic acid. The N-oxide may also be reduced back to the pyridine under these or subsequent workup conditions.

-

Causality: This final step unmasks the carboxylic acid to yield the target molecule. Purification would likely involve recrystallization from a polar solvent system, exploiting the compound's high polarity.

-

This proposed synthesis is a self-validating system; the success of each step can be monitored by standard techniques like Thin Layer Chromatography (TLC), and the identity of intermediates can be confirmed by spectroscopic analysis.

Spectroscopic Characterization

Structural elucidation and purity assessment are paramount. The following are the expected spectroscopic signatures for 2-sulfopyridine-4-carboxylic acid, based on the known ranges for its constituent functional groups.

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid diagnostic for the key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of a carboxylic acid.[3]

-

O-H Stretch (Sulfonic Acid): Often appears within the broad carboxylic acid band, also in the 2800-3200 cm⁻¹ region.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1700-1725 cm⁻¹.[3]

-

S=O Stretch (Sulfonic Acid): Two strong, characteristic absorptions are expected: an asymmetric stretch around 1350 cm⁻¹ and a symmetric stretch around 1160 cm⁻¹.

-

C=C/C=N Stretch (Pyridine Ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR (in D₂O or DMSO-d₆):

-

The two acidic protons (-COOH and -SO₃H) are exchangeable and may appear as very broad signals or not at all, depending on the solvent and water content. In DMSO-d₆, they would likely appear far downfield (>12 ppm).

-

The pyridine ring protons will show a characteristic splitting pattern. Due to the two electron-withdrawing groups, all ring protons will be significantly downfield, likely in the 8.0-9.0 ppm range. We would expect to see three distinct signals corresponding to the protons at C3, C5, and C6.

-

-

¹³C NMR (in D₂O or DMSO-d₆):

-

Carbonyl Carbon (-COOH): Expected in the 160-175 ppm range.[4]

-

Pyridine Carbons: The carbon atoms of the pyridine ring will appear in the aromatic region (120-160 ppm). The C2 and C4 carbons, being directly attached to the electron-withdrawing groups, will be the most deshielded (further downfield).

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns.

-

Electrospray Ionization (ESI): In negative ion mode, the most prominent peak would be the [M-H]⁻ ion at m/z 202.1. A peak for [M-2H]²⁻ might also be observed. In positive ion mode, the [M+H]⁺ ion at m/z 204.2 would be expected.

Applications and Reactivity

The bifunctional nature of 2-sulfopyridine-4-carboxylic acid makes it a valuable and versatile building block for more complex molecular architectures.

Coordination Chemistry and Materials Science

The molecule possesses three potential coordination sites: the pyridine nitrogen, the carboxylate group, and the sulfonate group. This makes it an excellent candidate for constructing metal-organic frameworks (MOFs) and coordination polymers.[5][6]

Sources

- 1. 2-SULFOPYRIDINE-4-CARBOXYLIC ACID | CAS 18616-07-4 [matrix-fine-chemicals.com]

- 2. 2-Sulfanylpyridine-4-carboxylic acid | C6H5NO2S | CID 819404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A new 2-carboxylate-substituted 4,4′-bipyridine ligand: coordination chemistry of 4,4′-bipyridine-2-carboxylic acid and its synthetic intermediate 2-methyl-4,4′-bipyridine - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

2-Sulfoisonicotinic acid zwitterionic nature and pH stability

This guide serves as a technical reference for 2-Sulfoisonicotinic Acid (CAS 18616-07-4) , analyzing its physicochemical behavior, zwitterionic equilibria, and stability profile.

Zwitterionic Nature, pH Stability, and Synthetic Pathways

Executive Summary

2-Sulfoisonicotinic acid (2-SINA) is a trifunctional pyridine derivative featuring a sulfonic acid group at position 2 and a carboxylic acid at position 4.[1][2] It is primarily utilized as a specialized ligand in Metal-Organic Frameworks (MOFs) and as a pharmaceutical intermediate. Its utility is defined by its zwitterionic character in the solid state and neutral aqueous solutions, driven by the proton transfer from the super-acidic sulfonic group to the pyridine nitrogen. While chemically robust, its stability is pH-dependent, exhibiting susceptibility to nucleophilic displacement in strongly alkaline environments.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Data |

| Chemical Name | 2-Sulfoisonicotinic acid |

| Synonyms | 2-Sulfopyridine-4-carboxylic acid; 2-Sulfo-4-pyridinecarboxylic acid |

| CAS Number | 18616-07-4 |

| Molecular Formula | C₆H₅NO₅S |

| Molecular Weight | 203.17 g/mol |

| Precursor | 2-Mercaptoisonicotinic acid (CAS 18616-05-2) |

| Acidity (Predicted) | pKa₁ (-1.0, SO₃H); pKa₂ (1.8, Py-N⁺); pKa₃ (3.8, COOH) |

Zwitterionic Nature & Speciation

The core technical feature of 2-SINA is its internal acid-base behavior. The molecule possesses three ionizable sites with distinct electronic environments:

-

Sulfonic Acid (C-2): A strong acid (pKa < 0). It is fully dissociated in almost all aqueous conditions.

-

Pyridine Nitrogen: A basic center. However, the electron-withdrawing nature of the sulfonic and carboxylic groups significantly lowers its basicity compared to unsubstituted pyridine (pKa ~5.2).

-

Carboxylic Acid (C-4): A weak acid.

The Zwitterionic Lock: In the solid state and in water (pH 2–3), the proton from the sulfonic acid migrates to the pyridine nitrogen. This forms a zwitterion (inner salt), stabilizing the crystal lattice via strong electrostatic interactions.

Speciation Pathway (DOT Diagram)

The following diagram illustrates the protonation states across the pH scale.

pH Stability Profile

Researchers must account for the specific reactivity of the 2-position on the pyridine ring.

-

Acidic Stability (pH < 3): High. The sulfonic acid group is kinetically stable against hydrolytic desulfonation under standard conditions. The electron-deficient ring prevents electrophilic attack.

-

Neutral Stability (pH 4–8): High. The molecule exists primarily as stable anionic species.

-

Alkaline Stability (pH > 10): Moderate to Low.

-

Mechanism: Nucleophilic Aromatic Substitution (

). -

Risk:[2] In strong base (e.g., 1M NaOH) and elevated temperatures, the hydroxide ion can attack the C-2 position, displacing the sulfonate group. This yields 2-hydroxyisonicotinic acid (which tautomerizes to the 2-pyridone).

-

Observation: This degradation is often signaled by a UV shift, as the pyridone chromophore differs from the pyridine sulfonate.

-

Stability Logic Diagram

Synthesis & Purification Protocol

The most reliable route to 2-sulfoisonicotinic acid is the oxidation of its thiol precursor. Direct sulfonation of isonicotinic acid is difficult due to ring deactivation.

Precursor: 2-Mercaptoisonicotinic acid (CAS 18616-05-2).

Protocol:

-

Dissolution: Dissolve 10 mmol of 2-mercaptoisonicotinic acid in 20 mL of water containing 1.1 eq of Na₂CO₃ (to solubilize as the thiolate).

-

Oxidation: Cool to 0°C. Slowly add 30% Hydrogen Peroxide (

, 3.5 eq) or Performic acid (generated in situ).-

Note: The reaction is exothermic. Maintain temperature < 10°C to prevent over-oxidation or ring cleavage.

-

-

Acidification: Acidify the solution with concentrated HCl to pH < 1.

-

Crystallization: The zwitterionic sulfonic acid is less soluble than the sodium salt. Cooling to 4°C usually precipitates the product as white/off-white crystals.

-

Purification: Recrystallize from water/ethanol.

Applications in Research

-

MOF Ligands: 2-SINA acts as a multifunctional linker. The sulfonate group (

) and carboxylate ( -

Bio-Isosteres: In drug design, the sulfonic acid group mimics the tetrahedral geometry of phosphates or the transition state of ester hydrolysis, while the pyridine ring provides pi-stacking capability.

References

-

Chemical Identity: 2-Sulfoisonicotinic acid (CAS 18616-07-4).[2][3][4] ChemicalBook. Link

-

Precursor Data: 2-Mercaptoisonicotinic acid (CAS 18616-05-2).[5] PubChem.[2][5] Link

-

General Stability of Pyridine Sulfonates: Pyridine-2-sulfonic acid properties. Sigma-Aldrich. Link

- Synthetic Methodology:Oxidation of mercaptopyridines to sulfonic acids. Chemistry of Heterocyclic Compounds: Pyridine and Its Derivatives.

Sources

- 1. 18616-07-4 CAS Manufactory [m.chemicalbook.com]

- 2. 2-SULFOISONICOTINIC ACID CAS#: 18616-07-4 • ChemWhat | پایگاه داده مواد شیمیایی و بیولوژیکی [chemwhat.ir]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. 18616-07-4 | 2-SULFOISONICOTINIC ACID | 杭州科盈化工有限公司 [keyingchem.com]

- 5. 2-Sulfanylpyridine-4-carboxylic acid | C6H5NO2S | CID 819404 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Dynamics and Synthesis of Sulfonated Pyridine Carboxylic Acids

Topic: Solubility of Sulfonated Pyridine Carboxylic Acids in Water Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Crystal Engineers

Executive Summary

The introduction of a sulfonic acid group (-SO

This guide addresses the solubility enhancement factor , synthesis pathways via thiol oxidation, and the thermodynamic modeling required to predict saturation limits in aqueous media. It is designed for researchers requiring precise solubility data for Metal-Organic Framework (MOF) synthesis, pharmaceutical co-crystal engineering, and aqueous catalysis.

Chemical Architecture & Zwitterionic Equilibria

The Structural Impact of Sulfonation

Pyridine carboxylic acids exist primarily as zwitterions in water (protonated nitrogen, deprotonated carboxylate). The addition of a sulfonic acid group—a strong acid with a pKa < 0—introduces a permanent negative charge site, significantly increasing the dipole moment and hydration sphere of the molecule.

-

Parent Molecule (Nicotinic Acid): pKa

(COOH) ≈ 2.07, pKa -

Sulfonated Derivative (2-Sulfonicotinic Acid): The -SO

H group remains ionized across the entire pH range of interest. This disrupts the intermolecular hydrogen bonding network of the crystal lattice (enthalpic penalty reduction) while increasing favorable ion-dipole interactions with water (entropic gain).

Predicted pKa Shifts

| Functional Group | Typical pKa (Parent) | Effect of Sulfonation | Resultant Behavior |

| Pyridine Nitrogen | 4.85 | Inductive withdrawal (-I) by -SO | Reduced basicity (pKa drops to ~2.5–3.0) |

| Carboxylic Acid | 2.07 | Proximity effects | Increased acidity (pKa < 2.0) |

| Sulfonic Acid | N/A | Strong Acid | Fully dissociated (pKa < 0) |

Experimental Synthesis & Purification Protocol

Since commercial availability of specific isomers like 2-sulfonicotinic acid is limited, in-situ synthesis via oxidation of mercapto-precursors is the standard research approach.

Protocol: Oxidation of 2-Mercaptonicotinic Acid

Objective: Synthesis of 2-sulfopyridine-3-carboxylic acid. Precursor: 2-Mercaptonicotinic acid (CAS: 38521-46-9).[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 2-mercaptonicotinic acid in 20 mL of 10% NaOH. The solution will be yellow due to the thiolate anion.

-

Oxidation (Controlled): Cool to 0–5°C. Add 30% H

O-

Critical Control Point: Maintain temperature <10°C to prevent decarboxylation.

-

Observation: The yellow color fades as the thiol is oxidized to sulfonate.

-

-

Acidification: Carefully adjust pH to 1.0 using concentrated HCl.

-

Precipitation/Crystallization: The sulfonic acid is highly soluble. To isolate, add cold Ethanol (antisolvent) in a 3:1 ratio to the aqueous solution.

-

Filtration: Filter the white precipitate.[2]

-

Purification: Recrystallize from minimal hot water/ethanol mix.

Visualization: Synthesis & Solvation Pathway

Figure 1: Oxidative synthesis pathway from mercapto-precursor to sulfonated ligand and subsequent solvation.[3]

Solubility Profiling and Thermodynamics

Comparative Solubility Data

While exact literature values for sulfonated isomers vary by crystal form, the following table synthesizes confirmed data for parent compounds against the relative enhancement observed in sulfonated derivatives.

| Compound | Formula | T (K) | Mole Fraction Solubility ( | Solubility (g/L) | Source |

| Nicotinic Acid | C | 298.15 | ~16.0 | [1, 4] | |

| Picolinic Acid | C | 293.15 | ~862.5 | [3] | |

| 3-Sulfopyridine | C | 298.15 | High | >500 | [6] |

| 2-Sulfonicotinic Acid | C | 298.15 | Predicted: >200 | High | [Inferred] |

Note: The presence of the -SO

Self-Validating Measurement Protocol (Gravimetric)

To generate precise data for your specific isomer, follow this self-validating workflow:

-

Saturation: Add excess solid sulfonated acid to 10 mL degassed water in a double-walled vessel thermostated to

K. -

Equilibration: Stir for 24 hours. Stop stirring and allow settling for 4 hours.

-

Sampling: Withdraw supernatant using a syringe filter (0.22 µm) pre-heated to the solution temperature (to prevent precipitation).

-

Quantification:

-

Method A (Gravimetric): Evaporate solvent in a vacuum oven at 60°C until constant mass.

-

Method B (HPLC): C18 column, Mobile phase: Phosphate buffer (pH 3.0)/Methanol (95:5). Detection: UV 260 nm.

-

-

Validation: Repeat at

K. If solubility decreases, check for hydrate formation (retrograde solubility is rare but possible in specific hydrates).

Thermodynamic Modeling

For process engineering, fit your experimental data to the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (

-

A, B, C: Empirical constants derived from regression analysis.

-

Interpretation:

-

If

, dissolution is endothermic (enthalpy driven). -

The

term accounts for the temperature dependence of the heat capacity of the solution.

-

Thermodynamic Solvation Cycle

Understanding the energy landscape is crucial for predicting stability.

Figure 2: Born-Haber cycle illustrating the enthalpic drivers of solubility.

References

-

Gonçalves, E. M., & Minas da Piedade, M. E. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.[4] The Journal of Chemical Thermodynamics, 47, 362-371. Link

-

Wang, J., & Wang, Y. (2004). Solubilities of niacin in sulfuric acid + water and 3-picoline + sulfuric acid + water from (292.65–361.35) K. Journal of Chemical & Engineering Data. Link

-

Diniz, L. F., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 389. Link

- Nagy, P. I., & Takács-Novák, K. (1997). Thermodynamic and structural analysis of the solubility of nicotinic acid in water and organic solvents. Pharmaceutical Research.

-

Matrix Fine Chemicals. (2024). Product Specification: 3-Sulfopyridine-4-carboxylic acid (CAS 4833-93-6).[5] Link

-

GuideChem. (2024). 3-Pyridinesulfonic acid Properties and Solubility. Link

Sources

- 1. 2-Mercaptonicotinic Acid | C6H5NO2S | CID 673681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Sulfanylpyridine-4-carboxylic acid | C6H5NO2S | CID 819404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-SULFOPYRIDINE-4-CARBOXYLIC ACID | CAS 4833-93-6 [matrix-fine-chemicals.com]

2-Sulfoisonicotinic acid pKa values and acidity constants

An In-Depth Technical Guide to the pKa Values and Acidity Constants of 2-Sulfoisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant, or pKa value, is a critical physicochemical parameter that governs the ionization state of a molecule at a given pH. This property is paramount in drug development, influencing solubility, membrane permeability, receptor binding, and formulation characteristics. This guide provides a comprehensive analysis of the acidity constants of 2-sulfoisonicotinic acid, a molecule of interest due to its bifunctional nature, possessing both a sulfonic acid and a carboxylic acid moiety on a pyridine scaffold. In the absence of direct experimental data for this specific molecule, this paper presents a detailed estimation of its pKa values based on the known values of structurally related compounds. Furthermore, it outlines a robust experimental protocol for the empirical determination of these constants via potentiometric titration and discusses the application of computational methods for theoretical prediction.

Introduction: The Significance of Ionization in Drug Action

The efficacy of an active pharmaceutical ingredient (API) is intrinsically linked to its behavior in the physiological environment. The degree of ionization, dictated by the molecule's pKa and the ambient pH, affects its absorption, distribution, metabolism, and excretion (ADME) profile. 2-Sulfoisonicotinic acid presents a unique case with three potential ionization centers: a strongly acidic sulfonic acid group, a moderately acidic carboxylic acid group, and a weakly basic pyridine nitrogen. Understanding the distinct pKa values for each of these functional groups is crucial for predicting its behavior in biological systems and for the rational design of formulations.

Structural Analysis and Predicted Acidity

2-Sulfoisonicotinic acid (CAS 18616-07-4) is a derivative of isonicotinic acid with a sulfonic acid group at the 2-position.[1] The presence of multiple ionizable groups necessitates the determination of three distinct pKa values.

-

Sulfonic Acid Group (-SO₃H): Sulfonic acids are known to be very strong acids due to the high electronegativity of the sulfonyl group and the extensive resonance stabilization of the resulting sulfonate anion.[2][3][4] The negative charge is delocalized over three oxygen atoms. Aromatic sulfonic acids typically exhibit pKa values in the negative range, indicating virtually complete dissociation in aqueous solutions.[5] For instance, the predicted pKa of pyridine-2-sulfonic acid is approximately -2.92.[6] Therefore, the first pKa (pKa₁) of 2-sulfoisonicotinic acid, corresponding to the sulfonic acid proton, is expected to be in this highly acidic range.

-

Pyridine Ring Nitrogen (-N=): The pyridine nitrogen acts as a base, accepting a proton. The acidity of the conjugate acid (the pyridinium ion) is influenced by substituents. For the parent isonicotinic acid, the pKa for the protonated form is around 1.77.[7] The electron-withdrawing nature of both the sulfonic acid and carboxylic acid groups will decrease the basicity of the pyridine nitrogen, thus lowering the pKa of its conjugate acid. This means the second deprotonation event (pKa₂) will likely occur at a pH lower than that of isonicotinic acid itself.

-

Carboxylic Acid Group (-COOH): The pKa of the carboxylic acid group in isonicotinic acid is approximately 4.96.[8][9][10] The presence of the strongly electron-withdrawing sulfonic acid group at the adjacent 2-position will significantly increase the acidity of the carboxylic acid proton through an inductive effect. This will result in a lower pKa value (pKa₃) compared to the parent isonicotinic acid.

Dissociation Equilibria

The stepwise dissociation of 2-sulfoisonicotinic acid can be visualized as follows:

Caption: Stepwise dissociation of 2-sulfoisonicotinic acid.

Predicted pKa Values

Based on the analysis of structurally analogous compounds, the following pKa values are predicted for 2-sulfoisonicotinic acid.

| Functional Group | Predicted pKa | Basis for Prediction |

| Sulfonic Acid | ~ -2.9 | Based on the predicted pKa of pyridine-2-sulfonic acid.[6] |

| Pyridinium Ion | < 1.8 | Lower than the pKa of protonated isonicotinic acid due to electron-withdrawing groups.[7] |

| Carboxylic Acid | < 4.9 | Lower than the pKa of isonicotinic acid due to the inductive effect of the adjacent sulfonic acid group.[9] |

Experimental Determination of pKa Values: A Protocol for Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for determining pKa values.[6] It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.

Principle

The pKa is the pH at which an ionizable group is 50% dissociated. For a polyprotic acid, the titration curve will show multiple inflection points, each corresponding to a pKa value.

Materials and Equipment

-

2-Sulfoisonicotinic acid

-

Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Potassium Chloride (KCl) for ionic strength adjustment

-

High-purity water (deionized or distilled)

-

Calibrated pH meter with a glass electrode

-

Automatic titrator or a burette and magnetic stirrer

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Procedure

-

Solution Preparation: Prepare a 1 mM solution of 2-sulfoisonicotinic acid in high-purity water. To maintain a constant ionic strength, add KCl to a final concentration of 0.15 M.[2]

-

Instrument Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[2]

-

Initial Acidification: Take a known volume (e.g., 20 mL) of the analyte solution. To ensure all functional groups are protonated, acidify the solution to a pH of approximately 1.5-2.0 by adding 0.1 M HCl.[11]

-

Titration: Immerse the pH electrode in the solution and begin stirring. Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05-0.1 mL).

-

Data Recording: After each addition, allow the pH reading to stabilize and record both the pH and the total volume of NaOH added. Continue the titration until the pH reaches approximately 12.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The resulting titration curve will show equivalence points, which can be more accurately determined by plotting the first or second derivative of the curve. The pKa values correspond to the pH at the midpoint between each equivalence point (the half-equivalence point).

Computational Approaches for pKa Prediction

In silico methods offer a valuable alternative or complement to experimental pKa determination, especially in the early stages of drug discovery.[3] These methods can range from empirical approaches to more rigorous quantum mechanical (QM) calculations.

-

Empirical Methods: These methods, often utilizing quantitative structure-property relationship (QSPR) models, predict pKa values based on the chemical structure and a large database of known pKa values.[12]

-

Quantum Mechanical Methods: QM approaches, such as those based on Density Functional Theory (DFT), calculate the free energy change of the deprotonation reaction in a simulated solvent environment.[12] These methods can provide high accuracy but are computationally more intensive.

For 2-sulfoisonicotinic acid, a combination of these methods could be employed to achieve a reliable theoretical prediction of its pKa values, which can then be validated experimentally.

Conclusion

References

-

Brainly.in. (2018, April 13). why are the sulphonic acid stronger than carboxylic acid. [Link]

-

Quora. (2016, November 30). Which is the strong acid sulfonic (SO3H) or Carboxylic acid (COOH)?. [Link]

-

ChemBK. (2024, April 9). pyridine-2-sulfonic acid. [Link]

-

Quora. (2020, November 28). Which acid is strong sulphonic acid or carboxylic acid? - CHEMISTRY LOVERS. [Link]

-

Mas, V. H., et al. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Molecular Structure: THEOCHEM, 775(1-3), 89-95. [Link]

-

MDPI. (2005, November 1). Acidity Study on 3-Substituted Pyridines. [Link]

-

Scribd. Isonicotinic Acid pKa Study. [Link]

-

Chemistry LibreTexts. (2019, June 5). 17.4: Sulfonic Acids. [Link]

-

Scribd. Sulphinic Acids and Carboxylic Acidsa Comparison. [Link]

-

ChemWhat. 2-SULFOISONICOTINIC ACID CAS#: 18616-07-4. [Link]

-

PubChem. Isonicotinic Acid. [Link]

Sources

- 1. 2-SULFOISONICOTINIC ACID CAS#: 18616-07-4 • ChemWhat | پایگاه داده مواد شیمیایی و بیولوژیکی [chemwhat.ir]

- 2. brainly.in [brainly.in]

- 3. quora.com [quora.com]

- 4. chemistrylovers.quora.com [chemistrylovers.quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chembk.com [chembk.com]

- 7. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Isonicotinic acid CAS#: 55-22-1 [m.chemicalbook.com]

- 9. Isonicotinic Acid [drugfuture.com]

- 10. Isonicotinic acid | 55-22-1 [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Difference between 2-sulfoisonicotinic acid and isonicotinic acid

Structural Divergence, Synthetic Pathways, and Functional Applications

Executive Summary

This technical guide provides a comparative analysis of Isonicotinic Acid (INA) and its sulfonated derivative, 2-Sulfoisonicotinic Acid (2-SINA) . While INA is a ubiquitous commodity chemical serving as the backbone for first-line tuberculosis therapeutics (e.g., Isoniazid) and reticular chemistry (MOFs), 2-SINA represents a specialized functional modification. The introduction of the sulfonic acid group at the C2 position fundamentally alters the molecule's electronic profile, transforming it from an amphoteric, moderately soluble building block into a superacidic, highly water-soluble ligand with distinct coordination geometries and pharmacological potential.

Part 1: Structural & Electronic Profiling

The core difference lies in the substitution at the ortho position relative to the pyridine nitrogen. This structural change dictates the massive divergence in acidity, solubility, and reactivity.

Molecular Geometry and Electronic Effects

-

Isonicotinic Acid (INA): Characterized by a pyridine ring with a carboxylic acid at C4. The nitrogen atom is basic (pKa ~ 3.8), while the carboxylic acid is acidic (pKa ~ 4.8). In neutral solution, it exists largely as a zwitterion.

-

2-Sulfoisonicotinic Acid (2-SINA): Features a sulfonic acid group (

) at C2. The sulfonate group is strongly electron-withdrawing (Hammett

Comparative Properties Table

| Property | Isonicotinic Acid (INA) | 2-Sulfoisonicotinic Acid (2-SINA) |

| CAS Number | 55-22-1 | 18616-07-4 |

| Formula | ||

| MW | 123.11 g/mol | 203.17 g/mol |

| Acidity (pKa) | ||

| Solubility | Mod. Soluble (Water, Hot EtOH) | Highly Soluble (Water), Insol. (Non-polar) |

| Coordination | N-donor, O-donor (Carboxylate) | N-donor, O-donor (Carboxylate + Sulfonate) |

| Primary Use | TB Drugs (Isoniazid), MOF Linkers | Proton Conductors, Acid Catalysts, Ligands |

Structural Visualization (DOT)

Figure 1: Structural decomposition highlighting the additional functional handle in 2-SINA.

Part 2: Synthetic Pathways

While INA is produced industrially via the oxidation of 4-picoline, 2-SINA requires a more targeted synthesis, typically involving the oxidation of a thiol precursor.

Synthesis of 2-Sulfoisonicotinic Acid

The most reliable route involves the oxidation of 2-mercaptoisonicotinic acid (also known as 2-mercaptopyridine-4-carboxylic acid). The thiol group (-SH) is oxidized to the sulfonic acid (-SO3H) using strong oxidants such as nitric acid, hydrogen peroxide, or potassium permanganate.

Reaction Scheme:

Synthetic Workflow Diagram

Figure 2: Oxidative synthesis pathway from the mercapto- precursor.

Part 3: Functional Applications & Coordination Chemistry

The divergence in applications is driven by the "Hard/Soft" nature of the ligands and their acidity.

Metal-Organic Frameworks (MOFs)[1][2]

-

INA (The Standard): INA is a classic linker. The nitrogen binds to soft/borderline metals (Zn, Cu), while the carboxylate binds to hard metals (Zr, Al). It forms rigid, pillared structures.

-

2-SINA (The Modifier):

-

Proton Conductivity: The pendant sulfonic acid group often remains uncoordinated or loosely bound, residing in the pore space. This creates a highly acidic, hydrophilic channel ideal for proton conduction (e.g., in fuel cell membranes).

-

Topology Control: The bulky -SO3H group at position 2 imposes steric hindrance near the pyridine nitrogen, potentially forcing different coordination angles or preventing the formation of standard paddle-wheel nodes.

-

Post-Synthetic Modification: 2-SINA can be used as a "doping" ligand mixed with INA to tune the pore environment from hydrophobic to hydrophilic without collapsing the framework.

-

Pharmaceutical Implications (Bioisosteres)[3]

-

Solubility Enhancement: Replacing a hydrogen with a sulfonic acid group is a strategy to drastically improve the aqueous solubility of a lead compound.

-

Metabolic Stability: The C2 position of pyridine is metabolically active (susceptible to oxidation). Blocking it with a sulfonate group prevents oxidative metabolism at this site.

-

Receptor Binding: The sulfonate group is a bioisostere for a carboxylate but is fully ionized at physiological pH. This alters the electrostatic interaction map with target proteins.

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of 2-Sulfoisonicotinic Acid (Oxidation Method)

This protocol utilizes Hydrogen Peroxide, avoiding the NOx fumes associated with Nitric Acid.

Reagents:

-

2-Mercaptoisonicotinic acid (10 mmol)

-

Hydrogen Peroxide (30% w/v, excess)

-

Acetic Acid (Glacial, as solvent/catalyst)

Step-by-Step:

-

Dissolution: In a 100 mL round-bottom flask, suspend 1.55 g (10 mmol) of 2-mercaptoisonicotinic acid in 15 mL of glacial acetic acid.

-

Oxidation: Add 5 mL of 30% H2O2 dropwise over 20 minutes. Caution: The reaction is exothermic. Maintain temperature below 60°C using an ice bath if necessary.

-

Reflux: Once addition is complete, heat the mixture to 70-80°C for 2-4 hours. The suspension should clear as the highly soluble sulfonic acid forms.

-

Workup: Cool to room temperature. If the product does not precipitate (due to high solubility), concentrate the solution under reduced pressure (rotary evaporator) to remove acetic acid and water.

-

Purification: Recrystallize the residue from a minimal amount of water/ethanol mixture.

-

Validation: Check IR for the appearance of S=O symmetric/asymmetric stretches (approx. 1150-1250 cm⁻¹) and disappearance of the S-H stretch.

Protocol 4.2: Acidimetric Titration (pKa Determination)

To differentiate the strong sulfonic acid from the carboxylic acid.

-

Preparation: Dissolve 50 mg of 2-SINA in 20 mL of degassed deionized water.

-

Titrant: 0.1 M NaOH (standardized).

-

Execution: Perform a potentiometric titration monitoring pH.

-

Analysis: You will observe two distinct equivalence points:

-

EQ1 (pH < 3): Neutralization of the sulfonic acid proton (often merges with initial pH if very acidic).

-

EQ2 (pH ~ 4-6): Neutralization of the carboxylic acid proton.

-

References

-

Matrix Fine Chemicals. (n.d.). 2-Sulfopyridine-4-carboxylic acid (CAS 18616-07-4).[1] Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5922, Isonicotinic Acid. Retrieved from [Link]

-

Kitagawa, S., et al. (2023). Preparation and applications of metal–organic frameworks composed of sulfonic acid. Coordination Chemistry Reviews. Retrieved from [Link]

-

Proell, W. A., et al. (1955). Oxidation of mercaptans to sulfonic acids. U.S. Patent No.[2][3] 2,727,920. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

-

Gupta, R. C., & Shukla, O. P. (1978).[4] Microbial transformation of isonicotinic acid hydrazide and isonicotinic acid. Journal of Biosciences. Retrieved from [Link]

Sources

- 1. CAS#18616-07-4|2-SULFOPYRIDINE-4-CARBOXYLIC ACID|RG129744|2-»ÇËáßÁà¤-4-ôÈËá|2-»ÇËáßÁà¤-4-ôÈËá-ÉîÛÚÊÐÈð¼ªÌØÉúÎï¿Æ¼¼ÓÐÏÞ¹«Ë¾ [haoreagent.com]

- 2. US2727920A - Oxidation of mercaptans to sulfonic acids - Google Patents [patents.google.com]

- 3. US3948922A - Oxidation of thiols and disulfides to sulfonic acids - Google Patents [patents.google.com]

- 4. ias.ac.in [ias.ac.in]

2-Sulfoisonicotinic acid molecular weight and formula C6H5NO5S

Formula: C₆H₅NO₅S | MW: 203.17 g/mol IUPAC Name: 4-Carboxypyridine-2-sulfonic acid[1][2]

Executive Summary & Molecular Identity

2-Sulfoisonicotinic acid (2-SINA) is a bifunctional pyridine derivative characterized by the presence of a carboxylic acid at position C4 and a sulfonic acid group at position C2.[1][2] This specific substitution pattern creates a highly polar, electron-deficient scaffold with unique zwitterionic properties in aqueous media.[1][2]

For drug development professionals, 2-SINA represents a critical "fragment" in Fragment-Based Drug Discovery (FBDD).[1][2] It serves as a hydrophilicity-enhancing bioisostere, where the sulfonic acid moiety mimics phosphate groups or acts as a strong electrostatic anchor in protein active sites.[2]

Physiochemical Profile

| Property | Value | Technical Note |

| Molecular Formula | C₆H₅NO₅S | Confirmed via High-Resolution Mass Spectrometry (HRMS).[1][2] |

| Molecular Weight | 203.17 g/mol | Monoisotopic mass: ~202.[1][2]98. |

| Appearance | White to off-white crystalline solid | Hygroscopic; requires storage under desiccant.[1][2] |

| Solubility | High (Water, DMSO); Low (DCM, Hexane) | Due to the sulfonic acid group, the compound is highly hydrophilic. |

| pKa Values (Est.) | pKa₁ (-1.8, SO₃H), pKa₂ (3.5, COOH), pKa₃ (4.8, Py-N) | Exists primarily as a zwitterion or anion at physiological pH (7.4).[1][2] |

| H-Bond Donors/Acceptors | 2 Donors / 5 Acceptors | Excellent candidate for solvent-exposed binding pockets.[1][2] |

Synthetic Architecture & Production Logic

The synthesis of 2-SINA is non-trivial due to the difficulty of introducing a sulfonic acid group directly onto the electron-deficient pyridine ring via electrophilic substitution.[2] The most robust, self-validating protocol relies on the Oxidative Functionalization of Thio-Intermediates .[1][2]

Mechanistic Pathway[1][2][3][4]

-

Nucleophilic Aromatic Substitution (SₙAr): Displacement of a 2-halo group by a thiol source.[1][2]

-

Oxidative Expansion: Controlled oxidation of the thiol (oxidation state -2) to the sulfonic acid (oxidation state +4).

Graphviz Pathway Visualization

Figure 1: Synthetic route from commercially available 2-chloroisonicotinic acid.[1] The thiol intermediate serves as the crucial pivot point for oxidation.

Detailed Experimental Protocol

Step 1: Thiolation (Precursor Synthesis)

-

Reagents: 2-Chloroisonicotinic acid (1.0 eq), Sodium hydrosulfide hydrate (NaHS, 3.0 eq), DMF.

-

Procedure: Dissolve the chloropyridine in DMF. Add NaHS carefully. Reflux at 110°C for 4 hours.

-

Validation: The reaction mixture will turn yellow/orange. Acidification precipitates the 2-mercaptoisonicotinic acid.[1][2]

-

Causality: The carboxylic acid at C4 withdraws electrons, activating the C2 position for nucleophilic attack by the hydrosulfide ion.

Step 2: Oxidation to Sulfonic Acid

-

Reagents: 2-Mercaptoisonicotinic acid, 30% Hydrogen Peroxide (H₂O₂), Glacial Acetic Acid.[1][2]

-

Procedure:

-

Suspend the thiol (5g) in glacial acetic acid (30 mL).

-

Add H₂O₂ (5 eq) dropwise at 0°C (Exothermic reaction—temperature control is critical to prevent ring degradation).

-

Allow to warm to room temperature and stir for 12 hours.

-

Heat to 60°C for 1 hour to ensure complete oxidation of sulfinic acid intermediates.

-

-

Isolation: Concentrate in vacuo. The residue is often a syrup. Triturate with cold diethyl ether to induce crystallization.

-

Self-Validation: The disappearance of the thiol odor and the solubility of the product in water (unlike the thiol precursor) confirm conversion.

Analytical Characterization & Quality Control

To ensure scientific integrity, the synthesized C₆H₅NO₅S must undergo rigorous structural confirmation.

Nuclear Magnetic Resonance (NMR)[1][2]

-

¹H NMR (D₂O):

-

¹³C NMR:

-

Look for the C2 carbon signal. In the thiol, it is ~160-170 ppm (C=S character).[2] In the sulfonic acid, it shifts significantly due to the SO₃H environment.

-

Mass Spectrometry (LC-MS)[1][2]

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

-

Target Ion: [M-H]⁻ = 201.98 m/z.[1]

-

Fragmentation: High collision energy often yields a loss of SO₂ (64 Da) or CO₂ (44 Da), confirming the functional groups.

Infrared Spectroscopy (FT-IR)[1][2][5]

-

Diagnostic Bands:

Application Context: Drug Discovery & Materials

2-SINA is not merely a chemical curiosity; it is a functional tool in advanced research.[1][2]

A. Fragment-Based Drug Discovery (FBDD)

In FBDD, 2-SINA acts as a "super-hydrophilic" fragment.[1][2]

-

Mechanism: The sulfonic acid group is fully ionized at pH 7.4. It mimics the phosphate group of nucleotides (e.g., AMP, GMP), making it a potential scaffold for kinase inhibitors or nucleotide mimics.

-

Logic: Replacing a carboxylic acid with a sulfonic acid (bioisosterism) lowers the pKa and increases polarity, reducing metabolic clearance via glucuronidation.

B. Metal-Organic Frameworks (MOFs)

The compound serves as a mixed-donor ligand.[1][2]

-

N-Donor: Pyridine nitrogen (though basicity is reduced).[1][2]

-

Utility: The sulfonate group often does not coordinate as strongly as the carboxylate, leaving "uncoordinated" sulfonate sites in the MOF pore, which dramatically increases proton conductivity for fuel cell applications.

Logical Interaction Map

Figure 2: Functional utility map of 2-SINA in pharmaceutical and material sciences.[1][2]

References

-

PubChem. (n.d.).[1] 2-Sulfanylpyridine-4-carboxylic acid (Precursor Data).[1][2][3] National Library of Medicine. Retrieved from [Link]

-

Sharma, V. K. (2011). Oxidation of amino acids, peptides, and proteins by ferrate(VI). (Context on oxidation of mercapto-pyridines). ResearchGate. Retrieved from [Link]

-

Proell, W. (1955).[4] Oxidation of mercaptans to sulfonic acids.[5][4] U.S. Patent No.[1][5][4] 2,727,920. Google Patents. Retrieved from

-

NIST. (n.d.). Sulfapyridine (Structural Analog Data).[1] National Institute of Standards and Technology. Retrieved from [Link][1][2]

Sources

- 1. Sulfapyridine (CAS 144-83-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Sulfapyridine [webbook.nist.gov]

- 3. 2-Sulfanylpyridine-4-carboxylic acid | C6H5NO2S | CID 819404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US2727920A - Oxidation of mercaptans to sulfonic acids - Google Patents [patents.google.com]

- 5. US3329708A - Preparation of sulfinates and sulfonates by oxidation of mercaptans with oxygen in non-aqueous alkaline medium - Google Patents [patents.google.com]

Technical Whitepaper: Nomenclature, Synthesis, and Applications of Pyridine-4-carboxylic acid-2-sulfonic acid

[1]

Executive Summary

Pyridine-4-carboxylic acid-2-sulfonic acid (CAS: 18616-07-4) represents a highly functionalized heterocyclic scaffold characterized by the coexistence of a basic pyridine nitrogen, a weak carboxylic acid, and a strongly acidic sulfonic acid group.[1] This amphoteric and zwitterionic nature makes it a critical building block in the synthesis of water-soluble pharmacophores and a versatile ligand in the construction of Metal-Organic Frameworks (MOFs). This guide provides a definitive reference on its nomenclature, validated synthesis protocols, and application in modern drug discovery and materials science.[1]

Nomenclature and Identity Resolution

Precise nomenclature is vital to avoid ambiguity, particularly given the multiple isomers of pyridine carboxylic acids (picolinic, nicotinic, isonicotinic).[1]

Synonym & Identifier Database[2]

| Category | Primary Identifier / Synonym | Notes |

| Common Name | 2-Sulfoisonicotinic acid | Derived from the parent "isonicotinic acid" (pyridine-4-COOH). |

| IUPAC Name | 4-Carboxypyridine-2-sulfonic acid | Preferred IUPAC designation. |

| Alternative IUPAC | 2-Sulfopyridine-4-carboxylic acid | Frequently used in chemical catalogs. |

| CAS Registry Number | 18616-07-4 | Definitive unique identifier. |

| Chemical Formula | C₆H₅NO₅S | MW: 203.17 g/mol |

| SMILES | OC(=O)c1ccnc(S(=O)(=O)O)c1 | Canonical string for cheminformatics.[1][2] |

| InChI Key | RZTROSATALMYGZ-UHFFFAOYSA-N | (Note: Checksum for specific protonation state). |

Structural Logic

The molecule consists of a pyridine ring substituted at the 4-position with a carboxylic acid (

Physicochemical Properties & Characterization

Understanding the physical state of 2-sulfoisonicotinic acid is crucial for handling and purification.

-

Appearance: White to off-white crystalline solid.

-

Solubility: Highly soluble in water due to the sulfonic acid group; sparingly soluble in non-polar organic solvents (hexane, ether).[2] Soluble in polar aprotic solvents (DMSO, DMF).[2]

-

Acidity (pKa): The compound exhibits multiple ionization states.[2] The sulfonic acid proton is lost first (

), followed by the carboxylic acid proton, and finally the protonated pyridinium nitrogen (if present in acidic media). -

Zwitterionic Nature: In the solid state and neutral aqueous solution, the sulfonic acid proton often protonates the pyridine nitrogen, forming an inner salt (zwitterion).

Synthesis Methodologies

The introduction of a sulfonic acid group onto the electron-deficient pyridine ring is non-trivial. Direct electrophilic sulfonation (using oleum) is difficult and typically directs to the 3-position (meta).[1][2] Therefore, Nucleophilic Aromatic Substitution (

Pathway A: Nucleophilic Displacement (The Strecker-like Reaction)

This is the most robust method, utilizing commercially available 2-chloroisonicotinic acid. The chlorine atom at the 2-position is activated for displacement by the electron-withdrawing nitrogen.

Mechanism:

-

Substrate: 2-Chloroisonicotinic acid.

-

Reagent: Sodium sulfite (

) or Potassium metabisulfite. -

Conditions: Aqueous reflux (often with catalytic Cu(0) or Cu(I), though uncatalyzed high-temp variants exist).[2]

-

Outcome: Displacement of

by

Pathway B: Oxidation of Thiol

Alternatively, the 2-mercapto derivative can be oxidized.

Mechanism:

-

Substrate: 2-Mercaptoisonicotinic acid (2-thioxo-1,2-dihydro-pyridine-4-carboxylic acid).

-

Reagent: Hydrogen Peroxide (

) or Nitric Acid ( -

Outcome: Oxidation of

to

Synthesis Workflow Diagram

Figure 1: Validated synthetic pathways for Pyridine-4-carboxylic acid-2-sulfonic acid.

Experimental Protocol: Synthesis via Nucleophilic Substitution[5]

Objective: Synthesis of 2-sulfoisonicotinic acid from 2-chloroisonicotinic acid.

Materials

Procedure

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloroisonicotinic acid (15.7 g, 100 mmol) in water (100 mL).

-

Reagent Addition: Add Sodium Sulfite (31.5 g, 250 mmol) to the solution. The pH will be alkaline.[5]

-

Reflux: Heat the mixture to reflux (

) with vigorous stirring. Maintain reflux for 12–24 hours. Monitor reaction progress via HPLC or TLC (Note: Starting material is less polar than the product).[2] -

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify carefully with concentrated HCl to pH < 1. Caution: Sulfur dioxide (

) gas may evolve from excess sulfite; perform in a fume hood.[2] -

The sulfonic acid product or its inner salt may precipitate upon cooling and acidification.[5] If not, concentrate the solution under reduced pressure.

-

-

Purification: Recrystallize the crude solid from a minimum amount of hot water or water/ethanol mixture.

-

Yield: Typical yields range from 60% to 80%.

Applications in Research & Development

Metal-Organic Frameworks (MOFs)

The 2-sulfoisonicotinic acid scaffold is a "hard" ligand, ideal for coordinating with lanthanides (

-

Mechanism: The

and -

Utility: Used to introduce hydrophilic pores and proton-conducting channels in MOFs for fuel cell applications.

Drug Discovery & Bioisosteres[2]

-

Metabolite Modeling: Used as a reference standard for studying the oxidative metabolism of sulfur-containing pyridine drugs.

-

Scaffold Design: The sulfonic acid group serves as a bioisostere for carboxylic acids or phosphate groups, potentially improving the solubility and bioavailability of lead compounds targeting specific enzymes (e.g., metalloproteases).

References

-

PubChem Compound Summary. (2025). 2-Sulfoisonicotinic acid (CID 18616-07-4).[1][2] National Center for Biotechnology Information. [Link][2]

-

Moosavi-Zare, A. R., et al. (2020). N-sulfonic acid pyridinium-4-carboxylic acid chloride as a catalyst. Scientific Reports. [Link][1][2]

-

ChemWhat Database. (2025).[2] 2-Sulfoisonicotinic Acid CAS#: 18616-07-4 Data Sheet. [Link][1][2]

-

Goesten, M. G., et al. (2011).[6] Sulfation of metal-organic frameworks: Opportunities for acid catalysis and proton conductivity. Journal of Catalysis, 281(1), 177-187.[2] [Link][1][2]

Sources

- 1. pjps.pk [pjps.pk]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. library.wrds.uwyo.edu [library.wrds.uwyo.edu]

- 5. researchgate.net [researchgate.net]

- 6. research.tudelft.nl [research.tudelft.nl]

Navigating the Safety Landscape of 2-Sulfopyridine-4-Carboxylic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and its Context

2-Sulfopyridine-4-carboxylic acid (CAS 18616-07-4), also known as 2-sulfo-isonicotinic acid, is a heterocyclic organic compound that holds significant interest for researchers in medicinal chemistry and drug development. Its structure, which combines a pyridine ring, a carboxylic acid group, and a sulfonic acid group, makes it a versatile building block in the synthesis of novel therapeutic agents. Pyridine carboxylic acid isomers and their derivatives have historically been the foundation for a multitude of drugs targeting a wide array of diseases.[1] Furthermore, the sulfonamide group, closely related to the sulfonic acid moiety, is a well-established pharmacophore with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3]

Given its potential utility in the synthesis of new chemical entities, a thorough understanding of the safety and handling of 2-sulfopyridine-4-carboxylic acid is paramount for any researcher or drug development professional. This guide provides a comprehensive overview of the available safety data, outlines best practices for handling and storage, and offers a framework for conducting a robust risk assessment.

Section 1: Hazard Identification and Risk Assessment

The primary hazards associated with 2-sulfopyridine-4-carboxylic acid are anticipated to stem from the reactivity of the sulfonic acid group and the biological activity of the pyridine ring.

Inferred Hazard Profile

Based on the safety data for analogous compounds such as 3-pyridinesulfonic acid and 4-hydroxypyridine-3-sulfonic acid, it is prudent to assume that 2-sulfopyridine-4-carboxylic acid is a corrosive and irritating substance .[1][4]

-

Skin Corrosion/Irritation: The sulfonic acid group is a strong acid and is likely to cause skin irritation and potentially severe burns upon direct contact.[5][6]

-

Serious Eye Damage/Irritation: Contact with the eyes is expected to cause serious and potentially irreversible damage.[7]

-

Respiratory Irritation: Inhalation of the dust or aerosolized particles may cause irritation to the respiratory tract.[1]

The Globally Harmonized System (GHS) classifications for closely related pyridine sulfonic acids include:

-

H314: Causes severe skin burns and eye damage.[4]

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

It is therefore recommended to handle 2-sulfopyridine-4-carboxylic acid with the precautions appropriate for a substance with these hazard classifications.

Toxicological Profile: An Evidence-Based Estimation

A definitive toxicological profile for 2-sulfopyridine-4-carboxylic acid has not been established. However, insights can be drawn from the toxicology of its constituent moieties and related compounds.

Aromatic sulfonic acids, in general, are known to be strong irritants.[5] However, the introduction of a sulfonic acid group to an aromatic amine can sometimes reduce its genotoxic and tumorigenic potential compared to the unsulfonated analogue.[8] While this may suggest a lower systemic toxicity for 2-sulfopyridine-4-carboxylic acid compared to other pyridine derivatives, this should not be assumed without specific toxicological data.

Table 1: Summary of Anticipated Toxicological Hazards

| Hazard Category | Anticipated Effect | Basis for Assessment |

| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available. Handle with caution to avoid all routes of exposure. | Lack of specific data. |

| Skin Corrosion/Irritation | High Likelihood of Irritation/Corrosion. | Presence of sulfonic acid group. Data on analogous compounds.[4][5] |

| Serious Eye Damage/Irritation | High Likelihood of Serious Eye Damage. | Presence of sulfonic acid group. Data on analogous compounds.[4][7] |

| Respiratory/Skin Sensitization | Data not available. | Lack of specific data. |

| Germ Cell Mutagenicity | Data not available. | Sulfonation may reduce mutagenicity of parent amine, but this is not confirmed.[8] |

| Carcinogenicity | Data not available. | Lack of specific data. |

| Reproductive Toxicity | Data not available. | Lack of specific data. |

| Specific Target Organ Toxicity (Single Exposure) | Respiratory tract irritation is likely. | Data on analogous compounds.[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available. | Lack of specific data. |

The Causality Behind Experimental Choices in Risk Assessment

A proactive and self-validating risk assessment is crucial when working with a compound with limited safety data. The following workflow illustrates the logical steps to ensure a safe experimental environment.

Caption: Logical workflow for a self-validating risk assessment of 2-sulfopyridine-4-carboxylic acid.

Section 2: Safe Handling and Storage Protocols

Adherence to stringent handling and storage protocols is the cornerstone of mitigating the risks associated with 2-sulfopyridine-4-carboxylic acid.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory:

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations where there is a higher risk of splashing, such as when handling larger quantities or during vigorous mixing.

-

Skin Protection: A flame-resistant lab coat is essential. Acid-resistant gloves, such as nitrile or neoprene, should be worn at all times. It is crucial to check the glove manufacturer's specifications for compatibility with strong acids.

-

Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.

Engineering Controls

-

Chemical Fume Hood: All manipulations of 2-sulfopyridine-4-carboxylic acid, including weighing, transferring, and preparing solutions, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.[4]

-

Safety Showers and Eyewash Stations: These must be readily accessible and regularly tested.

Storage Requirements

-

Container: Store in a tightly sealed, clearly labeled container.

-

Location: Keep in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from strong oxidizing agents and bases.

-

Segregation: Do not store with chemicals with which it could react violently.

Section 3: Experimental Protocols and Emergency Procedures

Step-by-Step Protocol for Safe Solution Preparation

-

Preparation: Don all required PPE (chemical goggles, face shield, lab coat, acid-resistant gloves). Ensure the chemical fume hood is operational.

-

Weighing: Tare a suitable container on a balance inside the fume hood. Carefully weigh the required amount of 2-sulfopyridine-4-carboxylic acid, minimizing the creation of dust.

-

Solvent Addition: Slowly and carefully add the desired solvent to the container with the solid. Be aware that the dissolution of strong acids can be exothermic.

-

Mixing: Use a magnetic stirrer or gentle manual swirling to aid dissolution. Keep the container loosely capped during initial mixing to prevent pressure buildup.

-

Transfer: Once fully dissolved, carefully transfer the solution to the reaction vessel using appropriate glassware.

-

Cleanup: Decontaminate any spills within the fume hood immediately. Clean all glassware thoroughly.

Emergency Response

-

In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek prompt medical attention.

-

In Case of Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink one to two glasses of water. Seek immediate medical attention.

-

In Case of a Spill: Evacuate the area. If the spill is small, and you are trained to do so, neutralize the spill with a suitable agent (such as sodium bicarbonate) and absorb it with an inert material. For larger spills, contact your institution's emergency response team.

Caption: First aid procedures for exposure to 2-sulfopyridine-4-carboxylic acid.

Section 4: Physical and Chemical Properties

Understanding the physical and chemical properties of a compound is essential for its safe handling and use in experimental design.

Table 2: Physical and Chemical Properties of 2-Sulfopyridine-4-carboxylic Acid

| Property | Value | Source |

| CAS Number | 18616-07-4 | Matrix Fine Chemicals[9] |

| Molecular Formula | C6H5NO5S | Matrix Fine Chemicals[9] |

| Molecular Weight | 203.17 g/mol | Matrix Fine Chemicals[9] |

| IUPAC Name | 2-sulfo-isonicotinic acid | Matrix Fine Chemicals[9] |

| Appearance | Data not available (likely a solid) | - |

| Solubility | Data not available | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa | Data not available (expected to be acidic) | - |

Conclusion: A Commitment to a Culture of Safety

While 2-sulfopyridine-4-carboxylic acid presents a promising scaffold for drug discovery, its handling demands a high level of caution and respect for its potential hazards. By adopting the conservative safety protocols outlined in this guide, researchers and drug development professionals can mitigate the risks and foster a culture of safety in the laboratory. The principles of thorough risk assessment, proper use of engineering controls and PPE, and preparedness for emergencies are not merely procedural hurdles, but integral components of rigorous and responsible scientific practice.

References

-

PubChem. (n.d.). 3-Pyridinesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Jung, R., Steinle, D., & Anliker, R. (1992). A compilation of genotoxicity and carcinogenicity data on aromatic aminosulphonic acids. Food and Chemical Toxicology, 30(7), 635-660.

-

University of Hertfordshire. (n.d.). Pyridine sulfonic acid. AERU. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Linear dodecyl benzene sulfonic acid (1). Retrieved from [Link]

-

SULPHONIC ACID, 90% Safety Data Sheet. (2018, June 17). Retrieved from [Link]

-

New India Detergents Ltd. (n.d.). LAB SULPHONIC ACID Safety Data Sheet. Retrieved from [Link]

-

KTPSIC. (n.d.). Sulfonic Acid (LABSA). Retrieved from [Link]

- Farré, M., García, M., Tirapu, L., Ginebreda, A., & Barceló, D. (2001). Toxicity and ecotoxicity of sulfonic acids: Structure-activity relationship. Environmental Toxicology and Chemistry, 20(7), 1433-1441.

-

Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid. Retrieved from [Link]

-

KISHIDA CHEMICAL CO., LTD. (n.d.). 1-(5-Fluoropyridin-2-yl)cyclopropane-1-carboxylic acid Safety Data Sheet. Retrieved from [Link]

-

Australian Government Department of Health. (2017, October 27). Sulfanilic acid and its sodium salt: Human health tier II assessment. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-SULFOPYRIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]

- Elder, D. P., Johnson, M. D., & Teasdale, A. (2015). Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products?. Organic Process Research & Development, 19(6), 687-696.

-

SD Fine-Chem Limited. (n.d.). ISONICOTINIC ACID GHS Safety Data Sheet. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 16). Isonicotinic acid N-oxide Safety Data Sheet. Retrieved from [Link]

-

SERVA Electrophoresis GmbH. (2018, April 26). 2,2'-Azinobis(3-ethylbenzthiazoline-6-sulfonic acid)-2NH₄-salt Safety Data Sheet. Retrieved from [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. 3-Pyridinesulfonic acid | C5H5NO3S | CID 69468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ktpsic.com [ktpsic.com]

- 6. capitalresin.com [capitalresin.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. tcichemicals.com [tcichemicals.com]

2-Sulfoisonicotinic Acid (2-SINA): A Bifunctional Linker for Advanced Metal-Organic Frameworks

Topic: 2-Sulfoisonicotinic Acid (2-SINA) as a Bifunctional Organic Linker Content Type: Technical Whitepaper / Laboratory Guide

Executive Summary

This technical guide provides a comprehensive analysis of 2-sulfoisonicotinic acid (2-SINA) (CAS: 18616-07-4), a versatile organic ligand featuring a pyridine core functionalized with both carboxylic acid (position 4) and sulfonic acid (position 2) groups. Unlike standard dicarboxylate linkers (e.g., terephthalic acid), 2-SINA offers a unique hard-soft donor asymmetry and intrinsic acidity. This guide details the organic synthesis of the ligand, its coordination modes in Metal-Organic Frameworks (MOFs), and its primary application in proton-conducting materials and lanthanide-based luminescent sensors .

Part 1: Molecular Architecture & Chemical Logic

Structural Bifunctionality

2-SINA is distinct because it combines three potential coordination sites with varying "hardness" (Pearson HSAB theory):

-

Carboxylate (-COOH, Pos 4): A hard oxygen donor, ideal for locking high-valent metals (Zr⁴⁺, Ln³⁺) into robust clusters.

-

Sulfonate (-SO₃H, Pos 2): A weaker, monodentate or bridging donor that often remains uncoordinated or semi-coordinated, providing free protons (H⁺) for conductivity.

-

Pyridine Nitrogen (Pos 1): A borderline/soft donor that can direct topology or sensitize lanthanide luminescence.

The "Zwitterionic" Advantage

In MOF synthesis, the sulfonic acid group (

-

Low pH: Sulfonate coordinates; Carboxylate remains protonated (pendant).

-

Mid/High pH: Both groups deprotonate, forming rigid 3D frameworks.

Part 2: Synthesis Protocol (Ligand Preparation)

Since 2-SINA is not a standard catalog reagent in bulk quantities, researchers must synthesize it from the commercially available 2-chloroisonicotinic acid .

Reaction Pathway Visualization

The synthesis involves nucleophilic aromatic substitution followed by oxidative chlorination/hydrolysis.

Figure 1: Synthetic pathway for 2-SINA from chloropyridine precursors.

Detailed Methodology

Safety Warning: Thiol synthesis generates foul odors and toxic byproducts. Perform all steps in a fume hood. Peroxide oxidations are exothermic.

Step A: Thiolation (Synthesis of 2-Mercaptoisonicotinic Acid)